p-Methylcinnamaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-8H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOUYOVAEBQFHU-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862681 | |
| Record name | (2E)-3-(4-Methylphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Yellowish crystals | |
| Record name | 3-(4-Methylphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-Methylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/562/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
154.00 °C. @ 25.00 mm Hg | |
| Record name | 3-(4-Methylphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; moderately soluble in oils, moderately soluble (in ethanol) | |
| Record name | p-Methylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/562/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1504-75-2, 56578-35-9 | |
| Record name | p-Methyl cinnamaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(4-Methylphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenal, 3-(4-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-methlycinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHYLCINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9006RI7I1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(4-Methylphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41.5 °C | |
| Record name | 3-(4-Methylphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of P Methylcinnamaldehyde
Advanced Synthetic Strategies for p-Methylcinnamaldehyde (B151977)
Modified Wittig Procedures for this compound Synthesis
The Wittig reaction is a cornerstone in organic chemistry for the synthesis of alkenes from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, this involves the reaction of p-tolualdehyde with a suitable phosphorus ylide. capes.gov.br A common approach is the use of a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.orglibretexts.org
A modified version of this reaction, often referred to as the Horner-Wadsworth-Emmons (HWE) reaction, employs a phosphonate (B1237965) carbanion, which is generally more reactive than a traditional ylide. wpmucdn.comnih.gov This modification often provides better stereoselectivity, favoring the formation of the (E)-isomer, which is the trans configuration of the double bond. wikipedia.orgharvard.edu The driving force for this reaction is the formation of a very stable phosphorus-oxygen double bond in the phosphine (B1218219) oxide byproduct. wpmucdn.com
The general scheme for a modified Wittig (HWE) reaction to synthesize a cinnamaldehyde (B126680) derivative is as follows:
A phosphonate ester is deprotonated by a base (e.g., sodium methoxide) to form a stabilized carbanion. wpmucdn.com
This carbanion then attacks the carbonyl carbon of p-tolualdehyde. wpmucdn.com
The resulting intermediate collapses to form the alkene (this compound) and a phosphate (B84403) ester byproduct. wpmucdn.com
Recent studies have explored various modifications to the HWE reaction to achieve high Z-selectivity in the synthesis of related trisubstituted alkenes, demonstrating the versatility of this methodology. nih.gov
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Reagent | Phosphonium ylide (e.g., Ph₃P=CHR) | Phosphonate carbanion (e.g., (RO)₂P(O)CHR⁻) |
| Byproduct | Triphenylphosphine (B44618) oxide | Water-soluble phosphate ester |
| Reactivity | Generally lower | Generally higher |
| Stereoselectivity | Can be E or Z selective depending on ylide stability and reaction conditions. wikipedia.org | Often provides high (E)-selectivity. wikipedia.org |
| Workup | Can be challenging due to the insolubility of triphenylphosphine oxide. | Generally easier due to the water solubility of the phosphate byproduct. |
Claisen-Schmidt Condensation Protocols for α-Methylcinnamaldehyde and Analogues
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgstudents-hub.com This reaction is a classic and widely used method for synthesizing α,β-unsaturated aldehydes and ketones. researchgate.net
In the synthesis of α-methylcinnamaldehyde, a close analog of this compound, benzaldehyde (B42025) (which lacks α-hydrogens) is reacted with propanal in the presence of a base catalyst. researchgate.netsmolecule.com The reaction proceeds through the formation of an enolate from propanal, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. students-hub.com The subsequent dehydration of the aldol addition product is driven by the formation of a highly conjugated system. students-hub.comlibretexts.org
Key aspects of the Claisen-Schmidt condensation for synthesizing cinnamaldehyde analogues include:
Catalysts: Sodium hydroxide (B78521) is a commonly used base catalyst, and reactions can even be performed in the absence of a solvent. wikipedia.org More advanced protocols utilize solid base catalysts like Mg-Zr mixed oxides supported on mesoporous silica (B1680970) (HMS) to improve efficiency and create a greener synthesis process. researchgate.netindexcopernicus.com
Reactants: One carbonyl compound must not have α-hydrogens to prevent self-condensation and ensure a single major product. students-hub.comlibretexts.org
Stereoselectivity: The reaction typically yields the more stable (E)-isomer of the α,β-unsaturated carbonyl compound due to thermodynamic control, especially when conducted at higher temperatures. libretexts.orgstackexchange.com
Research has shown that using catalysts like alumina (B75360) modified with potassium can lead to high conversion rates and selectivity for the desired α-methylcinnamaldehyde. researchgate.net
Alternative Chemical Synthesis Routes for this compound
Beyond the Wittig and Claisen-Schmidt reactions, other synthetic pathways to this compound and its analogs exist. One notable method is the aldol condensation of p-tolualdehyde with acetaldehyde. This is analogous to the early synthesis of cinnamaldehyde itself from benzaldehyde and acetaldehyde. wikipedia.org
Another approach involves the condensation of benzaldehyde with propionaldehyde (B47417), which can be catalyzed by phase transfer catalysts. google.com This method can be refined to produce high-purity trans-α-methylcinnamaldehyde through a series of purification steps including multiple rectifications. google.com
Furthermore, innovative methods for producing related compounds have been developed. For instance, a preparation method for p-tert-butyl-alpha-methylcinnamaldehyde involves the dropwise addition of propionaldehyde to a mixture containing p-tert-butylbenzaldehyde and a catalyst like potassium hydroxide in an alcohol solvent. patsnap.com
The biosynthesis of cinnamaldehyde in nature occurs via the shikimate pathway, starting from phenylalanine. wikipedia.org While not a laboratory synthesis method, understanding this pathway can inspire biocatalytic approaches to producing cinnamaldehyde derivatives.
Stereoselective Synthesis of (E)-p-Methylcinnamaldehyde
The (E)-isomer (trans) of this compound is generally the more stable and desired product. quizlet.com Achieving high stereoselectivity for the (E)-isomer is a key consideration in its synthesis.
Claisen-Schmidt Condensation: As previously mentioned, this reaction inherently favors the formation of the thermodynamically more stable (E)-alkene. libretexts.orgstackexchange.com The conjugation of the double bond with both the aromatic ring and the carbonyl group provides a strong driving force for the formation of the trans product. students-hub.com
Modified Wittig (HWE) Reaction: Stabilized ylides or phosphonate carbanions used in the HWE reaction typically lead to high (E)-selectivity. wikipedia.org The Schlosser modification of the Wittig reaction can also be employed to favor the (E)-alkene, even with unstabilized ylides, by using phenyllithium (B1222949) at low temperatures to interconvert betaine (B1666868) intermediates. wikipedia.orgharvard.edu
Purification Techniques: In cases where a mixture of (E) and (Z) isomers is formed, purification methods such as rectification can be employed to isolate the high-purity trans-isomer. google.com
The Cahn-Ingold-Prelog (CIP) rules are used to definitively assign the E/Z configuration, where priority is assigned to the groups attached to the double bond based on atomic number. quizlet.comsavemyexams.com For (E)-p-methylcinnamaldehyde, the high-priority groups on each carbon of the double bond are on opposite sides. quizlet.com
Chemical Reactivity and Derivatization Studies
Investigations into Carbon-Carbon Double Bond Reactivity
The carbon-carbon double bond in this compound is a key site of reactivity, susceptible to various addition reactions. researchgate.net The reactivity of this double bond is influenced by the electron-donating methyl group on the phenyl ring and the electron-withdrawing aldehyde group, which are in conjugation with it. askfilo.com
Electrophilic Addition: The C=C double bond is electron-rich and can react with electrophiles. online-learning-college.com For example, methylcinnamaldehyde undergoes electrophilic addition with iodine monochloride (ICl). quizlet.comsavemyexams.com Due to the difference in electronegativity between iodine and chlorine, the iodine atom acts as the electrophile. The reaction proceeds through a carbocation intermediate, and the subsequent attack by the chloride ion can lead to two different products. The major product is typically the one formed via the more stable carbocation intermediate. quizlet.com
Reduction: The double bond can be selectively reduced. For instance, catalytic hydrogenation can reduce the C=C bond. A system using palladium acetate (B1210297) and sodium borohydride (B1222165) has been shown to reduce the double bond in α-methyl cinnamaldehyde. researchgate.net Bioreduction methods using enzymes like enoate reductases have also been explored for the stereoselective reduction of the C=C bond in cinnamaldehyde derivatives. google.com
Oxidative Cleavage: Ozonolysis is a powerful method to cleave the C=C double bond, resulting in the formation of two carbonyl-containing fragments. libretexts.org This reaction is often used for structural elucidation. libretexts.org The process involves the formation of an unstable ozonide intermediate, which is then typically treated with a reducing agent (like zinc) to yield aldehydes or ketones. libretexts.org
Coupling Reactions: The double bond can participate in metal-catalyzed coupling reactions. For example, nickel(0)-catalyzed conjugate addition reactions of alkenes to α,β-unsaturated aldehydes have been studied. Interestingly, for (E)-2-methyl cinnamaldehyde, the reaction with ethylene (B1197577) showed a preference for 1,2-addition to the carbonyl group rather than 1,4-addition across the double bond, indicating that substitution at the β-position influences the reaction's chemoselectivity. nih.gov
Table 2: Summary of Reactions at the C=C Double Bond of Cinnamaldehyde Derivatives
| Reaction Type | Reagents | Product Type |
| Electrophilic Addition | ICl, HBr | Halo-substituted aldehydes |
| Reduction | H₂/Pd, NaBH₄/Pd(OAc)₂, Enoate Reductases | Saturated aldehydes (e.g., p-Methylhydrocinnamaldehyde) |
| Oxidative Cleavage | O₃, then Zn/H₂O | p-Tolualdehyde and Glyoxal |
| Conjugate Addition | Organometallic reagents (e.g., Grignards, Gilman cuprates) | 3-substituted saturated aldehydes |
Aldehyde Group Chemical Transformations
The aldehyde functional group in this compound is a primary site for various chemical transformations, including oxidation and reduction reactions. These reactions are fundamental in synthetic organic chemistry for creating new molecules from the parent aldehyde.
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. A common laboratory test for aldehydes, the Tollens' test, utilizes a solution of silver nitrate (B79036) in aqueous ammonia (B1221849) (Tollens' reagent) to achieve this transformation. savemyexams.com In this reaction, the aldehyde is oxidized, resulting in the formation of a silver mirror, which confirms the presence of the aldehyde group. savemyexams.com
Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol. numberanalytics.com A common reducing agent for this purpose is sodium borohydride (NaBH₄). numberanalytics.comcognitoedu.org This reaction specifically targets the carbonyl group, converting it to a hydroxyl group to yield (E)-3-(p-tolyl)prop-2-en-1-ol.
Condensation Reactions: Aldehydes are known to participate in condensation reactions. For instance, the Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone or another aldehyde in the presence of a base or acid catalyst to form a larger molecule. numberanalytics.comresearchgate.net this compound itself can be synthesized via an aldol condensation between 4-methylbenzaldehyde (B123495) and acetaldehyde. wikipedia.org It can also undergo further condensation reactions, such as with acetone (B3395972) to form dicinnamalacetone (B213131) derivatives. wikipedia.org
| Transformation | Reagent(s) | Product Type | Significance |
| Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) | Carboxylic Acid | Confirmatory test for aldehydes; synthesis of p-methylcinnamic acid. savemyexams.com |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | Selective reduction of the aldehyde to an alcohol. numberanalytics.comcognitoedu.org |
| Condensation | Ketones/Aldehydes (e.g., Acetone) | Extended Conjugated Systems | Formation of new carbon-carbon bonds to create more complex molecules. numberanalytics.comwikipedia.org |
Exploration of Novel this compound Derivatives for Enhanced Bioactivity
Researchers have synthesized and investigated various derivatives of this compound to explore and enhance their biological activities. Modifications to the parent structure can lead to compounds with improved efficacy in various therapeutic areas. researchgate.net
One area of significant research is in the development of agents with antimicrobial properties. Cinnamaldehyde and its derivatives have shown activity against a range of pathogens. researchgate.netmdpi.com For example, novel cinnamaldehyde derivatives have been designed and synthesized as potential inhibitors of the bacterial cell division protein FtsZ, a key target for new antibacterial agents. nih.gov Studies have shown that certain synthesized derivatives display potent activity against bacteria like Staphylococcus aureus. nih.gov
In the field of antiviral research, derivatives of cinnamaldehyde have been synthesized to improve stability and therapeutic effects. koreascience.krresearchgate.net For instance, α-bromo-4-methylcinnamaldehyde, a derivative of this compound, was synthesized and evaluated for its antiviral effects against coxsackievirus B3 (CVB3), a virus implicated in myocarditis. koreascience.krresearchgate.net This derivative demonstrated significant inhibition of the virus in cell-based assays. koreascience.krresearchgate.net Other research has focused on creating cinnamide derivatives, which have shown potential as anticancer agents. nih.gov
| Derivative Class | Example Derivative | Target Bioactivity | Research Finding |
| Halogenated Aldehydes | α-bromo-4-methylcinnamaldehyde | Antiviral (against CVB3) | Showed effective inhibition of the virus in HeLa cells and reduced viral titers in animal models. koreascience.krresearchgate.net |
| Heterocyclic Derivatives | Cinnamide-fluorinated imidazolone (B8795221) derivatives | Anticancer | A synthesized imidazolone derivative displayed significant antiproliferative activity against a liver cancer cell line (HepG2). nih.gov |
| General Derivatives | Various substituted cinnamaldehydes | Antibacterial (FtsZ inhibitors) | Newly synthesized compounds showed potent cell division inhibitory activity against S. aureus. nih.gov |
Analytical Chemistry of this compound in Research
The characterization and quantification of this compound rely on modern analytical techniques. Spectroscopic and chromatographic methods are essential for confirming its structure, assessing its purity, and determining its concentration in various matrices. libretexts.org
Advanced Spectroscopic Characterization (e.g., NMR, MS, IR)
Spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. blogspot.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. libretexts.org In the ¹H NMR spectrum of this compound, specific signals would correspond to the aldehyde proton, the vinylic protons of the propenal chain, the aromatic protons on the p-tolyl group, and the methyl protons. The chemical shifts and splitting patterns of these signals are used to confirm the connectivity of the atoms. thermofisher.com For instance, the aldehyde proton typically appears in a distinct downfield region of the spectrum. thermofisher.com
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound. blogspot.com In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight (146.19 g/mol ). The fragmentation pattern provides clues about the molecule's structure, with characteristic fragments arising from the loss of groups like -CHO or the cleavage of the propenal side chain. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. libretexts.orguniversalclass.com The IR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the aldehyde (typically around 1660-1700 cm⁻¹), the C=C stretch of the alkene and aromatic ring, and C-H stretches. libretexts.org The presence of these specific bands provides strong evidence for the α,β-unsaturated aldehyde structure. thermofisher.com
Chromatographic Purity Assessment and Quantification Methods (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for separating this compound from mixtures, assessing its purity, and quantifying its amount. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of non-volatile or thermally sensitive compounds. fupress.net For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). A UV detector can be used for detection, as the conjugated system of this compound absorbs UV light effectively. This technique is valuable for purity determination and quantification in various samples. nih.govuniroma1.it
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. fupress.net It is well-suited for the analysis of volatile compounds like this compound. The sample is vaporized and separated on a GC column based on its boiling point and polarity. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. fupress.net GC-MS is highly effective for both identifying and quantifying this compound in complex mixtures, such as essential oils or flavor formulations. researcher.life
Pharmacological Activities and Mechanistic Investigations of P Methylcinnamaldehyde
Antimicrobial Research
p-Methylcinnamaldehyde (B151977), a derivative of cinnamaldehyde (B126680), has been a subject of interest in antimicrobial research. Its activity, along with other cinnamaldehyde analogs, is attributed to various mechanisms that affect bacterial survival and virulence. The following sections delve into the specific antibacterial efficacy and the molecular processes involved.
The antibacterial effects of cinnamaldehyde and its derivatives, including this compound, have been established against a wide range of Gram-positive and Gram-negative bacteria. maynoothuniversity.ieresearchgate.net These compounds represent intriguing natural products from which derivatives with potentially improved activity can be developed. maynoothuniversity.ieresearchgate.net The efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). researchgate.net
Research has demonstrated that cinnamaldehyde and its derivatives can significantly inhibit the growth and viability of various bacterial pathogens. researchgate.netnih.gov For instance, trans-cinnamaldehyde has shown effectiveness against Escherichia coli, Bacillus subtilis, and Staphylococcus species. maynoothuniversity.ie Studies on cinnamaldehyde showed it had the same MIC (0.25 μL/mL) and MBC (0.5 μL/mL) values for both E. coli and S. aureus. researchgate.net
The antibacterial activity of cinnamaldehyde derivatives can vary based on their specific structural modifications. In a study examining various analogs against Vibrio species, α-Methylcinnamaldehyde was found to have a high MIC, unable to inhibit V. parahaemolyticus even at 500 µg/mL. nih.gov In contrast, derivatives like 4-Bromocinnamaldehyde (B15041), 4-Chlorocinnamaldehyde (B90052), and 4-Nitrocinnamaldehyde (B167888) exhibited potent antibacterial activity with a much lower MIC of 50 µg/mL. nih.gov This highlights the significant role that different functional groups play in determining the antibacterial potency. Similarly, cinnamaldehyde demonstrated a concentration-dependent inhibition of viability in Methicillin-resistant Staphylococcus aureus (MRSA). ascls.org
**Table 1: Minimum Inhibitory Concentrations (MICs) of Cinnamaldehyde and its Derivatives against *Vibrio parahaemolyticus***
| Compound | MIC (µg/mL) nih.gov |
|---|---|
| Cinnamaldehyde | 200 |
| α-Methylcinnamaldehyde | >500 |
| 4-Bromocinnamaldehyde | 50 |
| 4-Chlorocinnamaldehyde | 50 |
| 4-Nitrocinnamaldehyde | 50 |
| Cinnamaldehyde oxime | >500 |
| 4-Dimethylamino cinnamaldehyde | >500 |
A primary mechanism of action for cinnamaldehyde and its derivatives is the disruption of the bacterial cell membrane. researchgate.net This disruption compromises the membrane's structural and functional integrity, leading to cell death. researchgate.netresearchgate.net The hydrophobic nature of cinnamaldehyde may allow it to infiltrate the cell wall and membrane, disrupting their integrity. ascls.org
Studies using scanning electron microscopy have shown that cinnamaldehyde damages the bacterial cell structure, causing morphological changes. researchgate.net This damage leads to increased permeability of the cell membrane, as indicated by a rapid increase in relative electric conductivity. researchgate.net The compromised integrity results in the leakage of essential intracellular components, such as nucleic acids and proteins, which inhibits normal bacterial growth. researchgate.net Furthermore, cinnamaldehyde can decrease the membrane potential, affecting the cell's metabolic activity. researchgate.net In Vibrio parahaemolyticus, certain cinnamaldehyde derivatives were found to downregulate the expression of membrane integrity genes, such as fadL and nusA, further confirming their effect on the cell membrane. nih.govresearchgate.net This interaction is often electrostatic, where the compound interacts with the phospholipids (B1166683) in the bacterial membrane, leading to cell lysis. researchgate.netmdpi.com
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to regulate collective behaviors, including biofilm formation and virulence factor production. nih.govscielo.br Cinnamaldehyde and its derivatives have been shown to interfere with QS systems, thereby inhibiting these processes. nih.govnih.gov This anti-QS activity presents a promising strategy to control bacterial infections without directly killing the bacteria, which may reduce the pressure for developing resistance. nih.gov
For example, cinnamaldehyde can inhibit the Las, Rhl, and PQS quorum-sensing systems in Pseudomonas aeruginosa. nih.gov This interference leads to a reduction in biofilm formation and can disperse pre-existing biofilms. nih.gov Similarly, derivatives such as 4-nitrocinnamaldehyde, 4-chlorocinnamaldehyde, and 4-bromocinnamaldehyde have demonstrated significant inhibition of biofilm formation in Vibrio species. nih.govresearchgate.net
Specifically, α-methylcinnamaldehyde and trans-4-methylcinnamaldehyde have been identified as potent inhibitors of Candida albicans biofilm formation, with over 90% inhibition at a concentration of 50 μg/mL. nih.gov This antibiofilm activity is often achieved at sub-inhibitory concentrations, meaning the compounds can disrupt virulence without affecting bacterial growth. nih.gov The mechanism involves preventing bacterial adhesion to surfaces by inhibiting cell surface hydrophobicity and the production of fimbriae. nih.gov
Table 2: Biofilm Inhibition by Cinnamaldehyde Derivatives against Candida albicans DAY185
| Compound (at 100 µg/mL) | Biofilm Inhibition (%) nih.gov |
|---|---|
| α-Methylcinnamaldehyde | 95 |
| trans-4-Methylcinnamaldehyde | 98 |
| 4-Bromocinnamaldehyde | 98 |
| 4-Chlorocinnamaldehyde | 99 |
| 4-Fluorocinnamaldehyde | 91 |
| 2-Nitrocinnamaldehyde | 98 |
| 4-Nitrocinnamaldehyde | 97 |
The antibacterial and antivirulence activities of this compound and related compounds are also linked to their ability to modulate bacterial gene expression. nih.govnih.gov By altering the transcription of specific genes, these compounds can disrupt key cellular processes, including virulence, biofilm formation, and metabolism. nih.govmdpi.com
In Vibrio parahaemolyticus, active cinnamaldehyde derivatives were found to downregulate a suite of genes. nih.govresearchgate.net These include genes related to quorum sensing and biofilms (aphA, cpsA, luxS, opaR), virulence (fliA, tdh, vopS), and membrane integrity (fadL, nusA). nih.govresearchgate.net Similarly, in Candida albicans, α-methylcinnamaldehyde and trans-4-methylcinnamaldehyde significantly downregulated genes associated with biofilm and hyphae formation, such as ECE1, IFD6, RBT5, UCF1, and UME6. nih.gov The ability of small molecules to alter bacterial transcription patterns represents a significant mechanism for controlling bacterial behavior and metabolism. nih.gov
The antibacterial activity of cinnamaldehyde derivatives is highly dependent on their molecular structure. researchgate.net The presence, position, and nature of substituent groups on the cinnamaldehyde skeleton can dramatically influence their efficacy. nih.govnih.gov
The core structure of cinnamaldehyde features two reactive electrophilic sites: the aldehyde carbonyl group and the β-carbon on the conjugated double bond. maynoothuniversity.ie The bioactivity is often related to its capacity as a Michael acceptor, which involves nucleophilic attack at the β-carbon. maynoothuniversity.ie
Modifications to this structure lead to varied activities. For example, while the parent cinnamaldehyde shows moderate antimicrobial activity, derivatives with halogen substitutions at the para-position of the phenyl ring (e.g., 4-bromocinnamaldehyde and 4-chlorocinnamaldehyde) exhibit significantly enhanced antibacterial and antibiofilm effects. nih.gov In contrast, adding a methyl group at the alpha position (α-methylcinnamaldehyde) was found to have a high MIC against V. parahaemolyticus, indicating low antibacterial activity. nih.gov However, α-methylcinnamaldehyde was highly effective at inhibiting biofilm formation in C. albicans. nih.gov
A study comparing α-bromocinnamaldehyde (BCA) and α-methylcinnamaldehyde highlighted the importance of electron cloud density. nih.gov The electron-withdrawing bromine atom in BCA results in a lower electron cloud density of the aldehyde group, which is linked to its potent antibacterial activity. Conversely, the electron-donating methyl group in α-methylcinnamaldehyde leads to a lack of antibacterial effect, demonstrating a clear structure-activity relationship that can be tuned by changing substituents. nih.gov
Modulation of Bacterial Gene Expression
Antifungal Efficacy and Mechanisms of Action
Recent research has highlighted the potential of this compound and its related analogs as effective antifungal agents. These compounds exhibit a range of activities against various fungal pathogens, primarily by disrupting essential cellular processes.
Inhibition of Fungal Growth and Mycelial Development
This compound has demonstrated significant inhibitory effects on the growth and development of pathogenic fungi. Studies on cinnamaldehyde and its derivatives have shown that these compounds can effectively suppress both radial growth and the formation of mycelia, which are critical for fungal proliferation and invasion. For instance, trans-4-methyl cinnamaldehyde has been shown to markedly inhibit the filamentation of Candida albicans, a key virulence factor. biomolther.org This inhibition of hyphal growth is a crucial aspect of its antifungal activity, as it prevents the fungus from transitioning into its more invasive form. biomolther.org Research on cinnamaldehyde, a closely related compound, has shown a dose-dependent inhibition of mycelial growth in fungi like Botrytis cinerea and Aspergillus flavus. nih.govkoreascience.kr The inhibitory actions are often fungistatic at lower concentrations and fungicidal at higher concentrations. researchgate.net
The antifungal activity of this compound and its analogs is not uniform across all fungal species, and the efficacy is often dependent on the concentration and the specific fungal strain being targeted. koreascience.kr For example, in a study evaluating various cinnamaldehyde analogs, trans-4-methyl cinnamaldehyde was identified as a potent inhibitor of C. albicans filamentation. biomolther.org
Disruption of Fungal Membrane and Cell Wall Integrity
A primary mechanism through which this compound and related compounds exert their antifungal effects is by compromising the structural integrity of the fungal cell wall and membrane. The cell wall is essential for maintaining the shape and osmotic stability of fungal cells. Research indicates that cinnamaldehyde can interfere with the synthesis of crucial cell wall components. For example, in Geotrichum citri-aurantii, cinnamaldehyde treatment led to a decrease in chitin (B13524) content and altered the expression of genes involved in cell wall integrity. nih.govimrpress.comnih.gov This disruption results in increased permeability of the cell wall. nih.govimrpress.comnih.gov
Furthermore, these compounds can damage the fungal plasma membrane, leading to the leakage of intracellular components and ultimately cell death. acs.org Studies on Fusarium oxysporum revealed that cinnamaldehyde treatment caused morphological degradation, increased relative conductivity, and leakage of proteins and nucleic acids, all indicative of compromised cell membrane integrity. acs.org This damage is also linked to the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. acs.orgresearchgate.net
| Fungal Species | Compound | Observed Effect on Cell Integrity | Reference |
| Geotrichum citri-aurantii | Cinnamaldehyde | Morphological changes in cell wall and membrane, decreased chitin content. | nih.govimrpress.comnih.gov |
| Fusarium oxysporum | Cinnamaldehyde | Increased membrane permeability, leakage of intracellular contents. | acs.org |
| Candida spp. | α-methyl trans cinnamaldehyde | Inhibition of ergosterol biosynthesis. | researchgate.net |
Anti-biofilm Activities against Fungal Pathogens
Biofilms are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. This compound and its analogs have shown promising activity in inhibiting the formation of fungal biofilms. In a study assessing various cinnamaldehyde analogs, trans-4-methyl cinnamaldehyde was found to be a potent inhibitor of Candida albicans biofilm formation, showing over 90% inhibition at a concentration of 50 μg/mL. biomolther.org This anti-biofilm activity occurs at sub-inhibitory concentrations, meaning it can prevent biofilm formation without killing the planktonic cells. biomolther.org
The mechanism behind this anti-biofilm activity involves the inhibition of hyphal growth and cell aggregation, which are critical early steps in biofilm development. biomolther.org Scanning electron microscopy has confirmed that treatment with compounds like trans-4-methyl cinnamaldehyde leads to a significant reduction in the surface architecture of C. albicans biofilms. biomolther.org
| Fungal Pathogen | Compound | Biofilm Inhibition | Key Findings | Reference |
| Candida albicans DAY185 | trans-4-methyl cinnamaldehyde | >90% at 50 μg/mL | Inhibited hyphal growth and cell aggregation. | biomolther.org |
| Candida albicans ATCC 10231 | trans-4-methyl cinnamaldehyde | >95% at 50 μg/mL | Dose-dependent inhibition of biofilm formation. | biomolther.org |
Antiviral Properties and Mechanistic Pathways
In addition to its antifungal effects, this compound has been investigated for its antiviral potential, particularly against RNA viruses.
Inhibition of Viral Replication and Titers
Research has demonstrated that this compound can inhibit the replication of certain viruses. A study investigating derivatives of cinnamaldehyde for their effects on Coxsackievirus B3 (CVB3), a virus implicated in viral myocarditis, synthesized and tested 4-methylcinnamaldehyde. nih.govkoreascience.kr While 4-methylcinnamaldehyde itself did not show significant inhibitory activity against CVB3 in HeLa cells, other derivatives demonstrated potent antiviral effects. nih.gov For instance, α-bromo-4-methylcinnamaldehyde effectively reduced viral titers in a dose-dependent manner in both cell cultures and animal models. nih.gov
In CVB3-infected mice, treatment with effective cinnamaldehyde derivatives led to a significant decrease in cardiac viral titers. nih.gov This suggests that the cinnamaldehyde scaffold, with appropriate modifications, can serve as a basis for developing effective antiviral agents that directly interfere with the viral life cycle.
| Virus | Compound | Cell Line/Model | Effect on Viral Titer | Reference |
| Coxsackievirus B3 (CVB3) | α-bromo-4-methylcinnamaldehyde | HeLa Cells | IC₅₀ of 11.38 ± 2.22 μM | nih.gov |
| Coxsackievirus B3 (CVB3) | α-bromo-4-methylcinnamaldehyde | BALB/c Mice | Significant decrease in cardiac viral titers. | nih.gov |
Modulation of Host Cellular Responses to Viral Infection
Beyond direct antiviral activity, this compound and its derivatives can also modulate the host's cellular response to viral infection, particularly the inflammatory response. Viral infections often trigger a cascade of inflammatory cytokines, which can contribute to tissue damage. The study on cinnamaldehyde derivatives and CVB3 found that effective compounds significantly inhibited the secretion and mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in infected cardiomyocytes. nih.govkoreascience.kr
This anti-inflammatory effect is a crucial aspect of the compound's therapeutic potential, as it can help mitigate the immunopathology associated with viral myocarditis. By downregulating the production of these key inflammatory mediators, these compounds can protect cardiac tissue from damage caused by an overactive immune response. nih.gov
Anti-inflammatory Research
Research into the anti-inflammatory properties of this compound and related compounds has focused on their ability to modulate the complex signaling networks that drive inflammatory responses.
Modulation of Pro-inflammatory Mediators (e.g., cytokines, chemokines)
Pro-inflammatory mediators, such as cytokines and chemokines, are crucial signaling molecules that orchestrate the inflammatory process. explorationpub.comtermedia.pldiva-portal.org Their excessive production can lead to tissue damage and is a hallmark of many chronic inflammatory diseases. termedia.plpublisherspanel.com
One study investigating the components of Amomum tsao-ko essential oil, which contains (E)-Beta-Methylcinnamaldehyde (a synonym for this compound), found that the oil could reduce the levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α), in a model of acute kidney injury. mdpi.com In contrast, a comparative study of several synthesized cinnamaldehyde derivatives, including 4-methylcinnamaldehyde, evaluated their effects on coxsackievirus B3-infected cardiomyocytes. biomolther.orgkoreascience.krsemanticscholar.org In this research, other derivatives, specifically α-bromo-4-methylcinnamaldehyde and α-bromo-4-chlorocinnamaldehyde, were the ones that significantly inhibited the secretion and expression of TNF-α, IL-1β, and IL-6, while 4-methylcinnamaldehyde itself did not exhibit notable activity in this context. biomolther.orgkoreascience.krsemanticscholar.org
Table 1: Effect of an Essential Oil Containing this compound on Pro-inflammatory Cytokines
| Mediator | Observed Effect | Source |
|---|---|---|
| Interleukin-6 (IL-6) | Reduced levels in serum | mdpi.com |
| Interleukin-1β (IL-1β) | Reduced levels in serum | mdpi.com |
| Tumor Necrosis Factor-α (TNF-α) | Reduced levels in serum | mdpi.com |
Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT)
Key signaling pathways are responsible for transducing inflammatory stimuli into cellular responses, including the production of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are central regulators of inflammation. nih.gov
Research indicates that this compound may exert its anti-inflammatory effects by targeting these pathways. The study on Amomum tsao-ko essential oil demonstrated that it inhibited the phosphorylation of p38 and JNK, which are key components of the MAPK pathway. mdpi.com Furthermore, the same study showed a reduction in the expression of the NF-κB p65 subunit, suggesting that the compound may inhibit the NF-κB pathway. mdpi.com While the parent compound, cinnamaldehyde, has been shown to inhibit the JAK/STAT pathway in other contexts, specific research demonstrating the inhibition of the JAK/STAT pathway by this compound in inflammatory models is not extensively documented in the reviewed literature. nih.gov
Table 2: Impact of an Essential Oil Containing this compound on Inflammatory Signaling Pathways
| Signaling Pathway | Target Protein | Observed Effect | Source |
|---|---|---|---|
| MAPK | p-p38 | Inhibited phosphorylation | mdpi.com |
| p-JNK | Inhibited phosphorylation | mdpi.com | |
| NF-κB | NF-κB p65 | Inhibited expression | mdpi.com |
| JAK/STAT | No direct evidence found in the reviewed inflammatory research. |
Impact on Immune Cell Infiltration and Function
The infiltration of immune cells to the site of injury or infection is a critical step in the inflammatory response, driven by cytokines and chemokines. mdpi.com Studies on the parent compound, cinnamaldehyde, have shown that it can affect the viability and induce apoptosis in immune cells, which could indirectly impact the inflammatory process. nih.govnih.gov However, specific research detailing the direct impact of this compound on the infiltration and function of immune cells such as neutrophils and macrophages during an inflammatory response is limited in the available scientific literature.
Anticancer Research
The potential of cinnamaldehyde and its derivatives as anticancer agents is an active area of investigation, with a focus on their ability to trigger programmed cell death, or apoptosis, in tumor cells. nih.gov
Induction of Apoptosis in Cancer Cells
Apoptosis is a natural and controlled process of cell suicide that is often dysregulated in cancer, allowing for uncontrolled cell proliferation. cellsignal.com Therapeutic strategies often aim to reactivate these apoptotic pathways in cancer cells. publisherspanel.com Research has shown that the parent compound, cinnamaldehyde, can induce apoptosis in a variety of cancer cell lines. nih.gov However, studies focusing specifically on the pro-apoptotic activity of this compound in cancer cells are not as prevalent in the existing literature.
Caspase Activation and Mitochondrial Pathway Modulation
The process of apoptosis is executed through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. cellsignal.com Both pathways converge on the activation of a family of proteases called caspases, which are the central executioners of cell death. explorationpub.comumw.edu The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. scielo.org.arfrontiersin.org This release triggers the formation of the apoptosome, a complex that activates the initiator caspase-9, which in turn activates effector caspases like caspase-3 to dismantle the cell. nih.govmerckmillipore.com
Studies on cinnamaldehyde have demonstrated its ability to induce apoptosis through mechanisms that involve the mitochondrial pathway and the activation of caspases. nih.gov For instance, cinnamaldehyde has been shown to promote apoptosis in gastric cancer cells by inhibiting the Jak2/Stat3 pathway, which led to a decrease in the Bcl-2/Bax ratio, a key indicator of mitochondrial apoptosis. nih.gov While these findings for the parent compound are significant, direct and detailed mechanistic studies confirming that this compound induces apoptosis in cancer cells through specific caspase activation and modulation of the mitochondrial pathway are not extensively covered in the reviewed scientific literature.
Reactive Oxygen Species (ROS)-Dependent Mechanisms
The anticancer activity of cinnamaldehyde and its derivatives, including this compound, is partially attributed to their ability to induce oxidative stress within cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components like DNA, lipids, and proteins, ultimately leading to cell death. nih.govnih.govwikipedia.org
Research has demonstrated that combining cinnamaldehyde with treatments like hyperthermia can synergistically increase the production of intracellular ROS in cancer cells. mdpi.com This elevated ROS level is a key trigger for apoptosis (programmed cell death). The process involves the disruption of mitochondrial function, a primary site of ROS production in aerobic organisms. nih.govwikipedia.org In cancer cells, an overabundance of ROS can overwhelm the cellular antioxidant defense systems, such as superoxide (B77818) dismutase (SOD) and catalase, leading to oxidative damage and triggering cell death pathways. nih.govwikipedia.org The generation of ROS is a critical mechanism underlying the pro-apoptotic effects observed with cinnamaldehyde-based compounds in various cancer models. mdpi.com
Inhibition of Tumor Angiogenesis
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govmednexus.orgcancer.gov Cinnamaldehyde and its analogs have been shown to possess potent anti-angiogenic properties.
A primary mechanism by which these compounds inhibit angiogenesis is through the suppression of key regulatory factors. Studies on cinnamaldehyde (CA) show it can inhibit tumor growth and block angiogenesis by decreasing the expression of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov HIF-1α is a crucial transcription factor that is activated under hypoxic (low oxygen) conditions typical in growing tumors and regulates genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). nih.gov By suppressing HIF-1α, cinnamaldehyde effectively reduces the production of VEGF, a key signaling protein that stimulates the formation of new blood vessels. mdpi.comnih.gov This inhibition of the HIF-1α/VEGF axis disrupts the tumor's ability to create a vascular network, thereby starving it and limiting its growth and metastatic potential. nih.govnih.gov The anti-angiogenic activity of cinnamaldehyde is linked to its ability to downregulate the mTOR signaling pathway, which is an upstream regulator of HIF-1α expression. nih.gov
Table 1: Research Findings on Angiogenesis Inhibition
| Compound | Model System | Key Findings | Molecular Targets |
|---|---|---|---|
| Cinnamaldehyde | Mouse tumors (Renca cells) | Inhibited tumor growth and angiogenesis. | HIF-1α, VEGF, mTOR |
Anti-proliferation and Cell Cycle Arrest Mechanisms
A hallmark of cancer is uncontrolled cell proliferation driven by a dysregulated cell cycle. mdpi.comnih.gov Cinnamaldehyde and its derivatives have demonstrated significant anti-proliferative effects against a variety of cancer cell lines. nih.govresearchgate.net These compounds can inhibit the growth of cancer cells in a dose- and time-dependent manner. nih.gov
The anti-proliferative activity is often linked to the induction of cell cycle arrest, a mechanism that halts cell division. nih.gov Research has shown that cinnamaldehyde can cause an accumulation of cancer cells in specific phases of the cell cycle. For instance, in human colon cancer cells and certain leukemia cell lines, cinnamaldehyde has been found to induce cell cycle arrest at the G2/M phase. nih.govresearchgate.net This arrest prevents the cells from entering mitosis and dividing, thereby stopping proliferation. In other cancer cell lines, an arrest in the G0/G1 phase has been observed. researchgate.net This cytostatic effect is a crucial component of the antitumor activity of these compounds, providing a pathway to control tumor growth. nih.gov
Table 2: Research Findings on Anti-proliferation and Cell Cycle Arrest
| Compound/Extract | Cell Line(s) | Effect | Mechanism |
|---|---|---|---|
| Cinnamaldehyde | Jurkat, U397 (Leukemia) | Cell cycle arrest | Accumulation in G2/M phase. researchgate.net |
| Cinnamaldehyde | HCT116 (Colon cancer) | Anti-proliferative | Cell cycle arrest. researchgate.net |
| Cinnamaldehyde | ACHN renal carcinoma cells | Cell cycle arrest | Induction of apoptosis. mdpi.com |
| Lyophilized Mango Pulp Extract | SW480, SW620 (Colon cancer) | Anti-proliferative, Cell Cycle Arrest | Increase in intracellular ROS, arrest in G2/M phase. nih.gov |
Suppression of Cellular Invasion and Metastasis
The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is the primary cause of cancer-related mortality. jcancer.orgehu.eus This complex process involves the degradation of the extracellular matrix, enhanced cell motility, and the establishment of new tumors. ehu.euselifesciences.org Cinnamaldehyde and its derivatives have been shown to interfere with these metastatic processes.
One key mechanism is the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade. mdpi.com For example, treatment with cinnamaldehyde has been shown to inhibit the expression of MMP-9, a critical enzyme in tumor metastasis. mdpi.com Furthermore, these compounds can suppress factors associated with cancer cell migration and adhesion. mdpi.com Studies have also linked neuronal signaling, involving neuropeptides like substance P, to the promotion of invasion and metastasis, a process that can be influenced by modulating specific cellular receptors. nih.gov By targeting these various steps, this compound and related compounds can potentially reduce the metastatic spread of cancer.
Modulation of Specific Oncogenic Signaling Pathways (e.g., PI3K/AKT/mTOR, TLR4)
The anticancer effects of this compound are often mediated through the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer.
PI3K/AKT/mTOR Pathway The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. jppres.commdpi.comwikipathways.org Its aberrant activation is a common feature in many cancers. Cinnamaldehyde has been shown to exert its anticancer effects by inhibiting this pathway. nih.govnih.gov It can suppress the phosphorylation and activation of key components like PI3K and AKT. nih.govnih.gov This inhibition leads to downstream effects including reduced cell proliferation, induction of apoptosis, and suppression of angiogenesis. nih.govnih.govnih.gov For instance, the anti-angiogenic effect of cinnamaldehyde is mediated, at least in part, by the mTOR pathway's control over HIF-1α expression. nih.gov The protective effects of cinnamaldehyde can be reversed by inhibitors of the PI3K pathway, confirming its role as a key target. nih.gov
TLR4 Pathway Toll-like receptors (TLRs) are part of the innate immune system but are also implicated in inflammation and cancer progression. rsc.orgresearchgate.net Toll-like receptor 4 (TLR4) signaling can contribute to an inflammatory tumor microenvironment. Cinnamaldehyde has been demonstrated to possess anti-inflammatory properties by modulating TLR signaling. rsc.orgmdpi.com It can inhibit the activation of TLR4, for example, by preventing its dimerization induced by lipopolysaccharides (LPS). mdpi.com Derivatives of cinnamaldehyde have also been shown to decrease the protein level of TLR4 in virally infected heart tissue, suggesting an anti-inflammatory effect through this pathway. biomolther.org By suppressing TLR4 signaling, cinnamaldehyde can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation that can drive tumor progression. rsc.orgmdpi.com
Synergistic Effects with Conventional Chemotherapeutic Agents
A significant challenge in cancer treatment is the development of drug resistance and the severe side effects associated with high doses of chemotherapy. nih.gov Combining conventional chemotherapeutic agents with natural compounds like cinnamaldehyde is an emerging strategy to enhance treatment efficacy and overcome these limitations. frontiersin.orgmdpi.com
Studies suggest that cinnamaldehyde can act synergistically with chemotherapy drugs. frontiersin.org This synergy can manifest as an enhanced anti-proliferative effect, increased induction of apoptosis, and better tumor control. frontiersin.org The combination allows for potentially lower doses of the conventional drug, which could reduce toxicity while achieving a greater therapeutic effect. The principle of combining agents with different mechanisms of action can create a more potent attack on cancer cells. jhoponline.com For example, the ability of cinnamaldehyde to induce cell cycle arrest or sensitize cells to apoptosis could make them more vulnerable to the cytotoxic effects of traditional chemotherapy drugs. mdpi.comfrontiersin.org
Anthelmintic Research and Mechanisms
Helminth infections caused by parasitic worms are a major health issue globally. The rise of drug resistance necessitates the search for new anthelmintic agents. nih.gov Cinnamaldehyde and its analogs, including this compound (also known as trans-4-methyl cinnamaldehyde), have shown promising anthelmintic properties. nih.govnih.gov
In vitro studies have demonstrated the potent activity of these compounds against various nematodes. Research using the model organism Caenorhabditis elegans and the swine nematode Ascaris suum has confirmed the anthelmintic efficacy of cinnamaldehyde and its derivatives. nih.govnih.gov Specifically, trans-4-methyl cinnamaldehyde exhibited significant anthelmintic properties against C. elegans. nih.gov The mechanism of action for many anthelmintics involves interference with the parasite's neuromuscular coordination, leading to paralysis and expulsion, or disruption of vital metabolic processes. msdvetmanual.com While the precise mechanism for cinnamaldehyde is still under investigation, it is thought to act differently from classical anthelmintics, which could be beneficial in combating resistance. researchgate.net Despite potent in vitro results, in vivo studies have shown challenges, possibly due to rapid absorption or metabolism of the compound, suggesting that formulation improvements may be needed to enhance its efficacy against internal parasites. nih.gov
Table 3: Anthelmintic Activity of Cinnamaldehyde Analogs
| Compound | Organism | Key Findings |
|---|---|---|
| trans-4-methyl cinnamaldehyde | Caenorhabditis elegans | Exhibited anthelmintic property at 20 μg/mL. nih.gov |
| trans-cinnamaldehyde | Ascaris suum | Potent in vitro anthelmintic properties. nih.gov |
Effects on Nematode Viability and Physiology
The anthelmintic potential of cinnamaldehyde and its derivatives has been a subject of scientific inquiry, with studies often utilizing the model organism Caenorhabditis elegans. Research into a series of cinnamaldehyde analogs revealed that specific structural modifications significantly influence nematicidal efficacy. While this compound (also known as trans-4-methyl cinnamaldehyde) was evaluated, other analogs demonstrated more potent activity. nih.gov
In a comparative study, analogs with halogen substituents, specifically 4-bromo and 4-chloro cinnamaldehydes, exhibited pronounced anthelmintic properties at a concentration of 20 μg/mL against C. elegans. nih.gov In contrast, this compound was found to be a more potent inhibitor of fungal biofilm formation rather than a primary anthelmintic agent in this specific screening. nih.gov The parent compound, trans-cinnamaldehyde, is a major component of essential oils from plants like Cinnamomum cassia and C. burmannii, which have shown significant nematicidal effects. mdpi.comresearchgate.net Aldehydes, as a chemical class, are highly reactive and can be toxic to nematodes. mdpi.com
| Compound | Tested Organism | Observed Activity | Effective Concentration | Source |
|---|---|---|---|---|
| This compound | C. elegans | Primarily antibiofilm activity | >90% inhibition at 50 µg/mL (biofilm) | nih.gov |
| 4-Chlorocinnamaldehyde | C. elegans | Anthelmintic property | 20 µg/mL | nih.govfrontiersin.org |
| 4-Bromocinnamaldehyde | C. elegans | Anthelmintic property | 20 µg/mL | nih.gov |
| trans-Cinnamaldehyde | C. elegans | Alters locomotor activity, inhibits egg hatching | Not specified | nih.gov |
Molecular Mechanisms of Anthelmintic Action
The molecular mechanisms underlying the anthelmintic action of cinnamaldehydes are being actively investigated. For the parent compound, trans-cinnamaldehyde (TCA), studies using C. elegans have identified multiple molecular targets. nih.gov TCA-induced paralysis and locomotor alterations appear to stem from its interaction with key Cys-loop receptors, which are crucial for neurotransmission in nematodes. nih.govresearchgate.net
Specifically, TCA has been shown to target the levamisole-sensitive nicotinic acetylcholine (B1216132) receptor (L-AChR), the GABA-activated chloride channel (UNC-49), and a glutamate-activated chloride channel. nih.govresearchgate.net Electrophysiological studies have confirmed that TCA acts as an inhibitor on these receptors, reducing the currents elicited by acetylcholine (ACh) and GABA and decreasing the open duration of L-AChR channels. nih.gov This multi-target inhibitory action disrupts normal neuromuscular function, leading to paralysis. nih.gov
While these findings provide a framework for the anthelmintic activity of the cinnamaldehyde scaffold, the precise molecular targets for this compound in nematodes have not been as extensively detailed, partly because other analogs have shown greater potency in this area. nih.gov The mechanism is presumed to be similar, involving disruption of key physiological pathways, but further research is needed to elucidate its specific interactions.
Structure-Activity Relationship (SAR) Studies in Biological Activities
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For cinnamaldehyde derivatives, SAR analyses have revealed that the type and position of substituents on the phenyl ring and modifications to the aldehyde group significantly alter their bioactivity profiles, including anthelmintic, antibacterial, and antibiofilm actions. researchgate.netnih.govfrontiersin.org
Impact of Substituents on Bioactivity Profile
The biological effects of cinnamaldehyde derivatives are highly dependent on the nature of the substituent on the phenyl ring. The presence of different functional groups can enhance or diminish specific activities.
Electron-Withdrawing Groups: The addition of strong electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl) groups, at the para-position (position 4) of the phenyl ring has been shown to significantly enhance antibacterial and antibiofilm activities against various pathogens, including Vibrio parahaemolyticus and uropathogenic Escherichia coli. frontiersin.orgresearchgate.net For instance, 4-nitrocinnamaldehyde and 4-chlorocinnamaldehyde were more effective at inhibiting biofilm formation than the parent trans-cinnamaldehyde. frontiersin.org These halogenated analogs also display potent anthelmintic properties. nih.gov
Electron-Donating Groups: In contrast, electron-donating groups like a methyl group (-CH₃) at the para-position, as seen in this compound, or a methoxy (B1213986) group (-OCH₃), tend to result in lower antibacterial activity compared to analogs with electron-withdrawing groups. frontiersin.org However, the methyl substituent, either at the alpha-carbon (α-methylcinnamaldehyde) or the para-position (this compound), was found to confer potent antibiofilm activity against Candida albicans, inhibiting the yeast-to-hypha transition more effectively than the parent compound. nih.govresearchgate.net
Other Structural Features: The conjugated double bond in the propenal side chain is also considered important for the biological activity of cinnamaldehyde derivatives. researchgate.net
| Compound/Derivative | Substituent | Position | Enhanced Biological Activity | Source |
|---|---|---|---|---|
| 4-Nitrocinnamaldehyde | Nitro (-NO₂) | Para (4) | Antibacterial, Antibiofilm | frontiersin.orgresearchgate.net |
| 4-Chlorocinnamaldehyde | Chloro (-Cl) | Para (4) | Anthelmintic, Antibacterial, Antibiofilm | nih.govfrontiersin.org |
| 4-Bromocinnamaldehyde | Bromo (-Br) | Para (4) | Anthelmintic | nih.gov |
| This compound | Methyl (-CH₃) | Para (4) | Antibiofilm (vs. C. albicans) | nih.govresearchgate.net |
| α-Methylcinnamaldehyde | Methyl (-CH₃) | Alpha (α) | Antibiofilm (vs. C. albicans) | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of compounds and their biological activity. mdpi.com This approach allows for the prediction of the activity of new compounds and helps in understanding the chemical properties that are most influential for a desired biological effect.
QSAR studies have been applied to cinnamaldehyde derivatives to model their antifungal activity against wood-decaying fungi like Trametes versicolor and Gloeophyllum trabeum. mdpi.com In one such study, optimal QSAR models were established using various molecular descriptors. mdpi.com
For activity against Trametes versicolor, a key descriptor was the YZ Shadow, which relates to the molecule's conformation and orientation. An increase in this descriptor's value correlated with higher antifungal activity. For Gloeophyllum trabeum, the most statistically significant descriptor was the ESP minimum net atomic charge for a hydrogen atom. mdpi.com These models demonstrated good predictive reliability, as indicated by their statistical characteristics. mdpi.com
| Target Organism | Key Descriptor | Statistical Parameter (R²) | Statistical Parameter (F) | Source |
|---|---|---|---|---|
| Trametes versicolor | YZ Shadow | 0.910 | 35.32 | mdpi.com |
| Gloeophyllum trabeum | ESP minimum net atomic charge for an H atom | 0.926 | 43.95 | mdpi.com |
In Silico Studies of this compound-Target Interactions
In silico methods, particularly molecular docking, are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. scielo.brbiotech-asia.org These simulations provide insights into potential molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. plos.org
Molecular docking simulations were conducted to investigate the interaction between this compound and key regulatory proteins in the fungus Candida albicans. The study predicted that this compound interacts with UCF1 (a filament-specific regulator) and YWP1 (a yeast-form wall protein). nih.gov This interaction is believed to be the basis for its observed inhibitory effect on the fungus's ability to form hyphae and biofilms. nih.govresearchgate.net
While specific docking studies focusing on this compound and nematode protein targets are not widely available, research on the parent cinnamaldehyde shows good binding affinities to various proteins, indicating that the cinnamaldehyde scaffold can effectively fit into protein binding pockets. jppres.com
| Ligand | Target Protein(s) | Organism | Predicted Outcome | Source |
|---|---|---|---|---|
| This compound | UCF1, YWP1 | Candida albicans | Molecular interaction, potential mechanism for antibiofilm activity | nih.gov |
| α-Methylcinnamaldehyde | UCF1, YWP1 | Candida albicans | Molecular interaction, potential mechanism for antibiofilm activity | nih.gov |
| Cinnamaldehyde | p110α subunit of PI3K, PTEN | - (General pathway) | Good binding affinity (-6.4 and -5.8 kcal/mol, respectively) | jppres.com |
Metabolism and Pharmacokinetics of P Methylcinnamaldehyde
In Vitro and In Vivo Metabolic Pathways
The metabolism of p-Methylcinnamaldehyde (B151977), like other cinnamaldehyde (B126680) derivatives, is anticipated to follow a well-defined series of biotransformation reactions. inchem.orgfemaflavor.org These processes primarily involve oxidation and conjugation to facilitate its elimination from the body.
The biotransformation of cinnamaldehyde and its derivatives is largely governed by specific enzyme families. The primary enzymatic processes include:
Oxidation: The aldehyde group of this compound is susceptible to oxidation. This reaction is typically catalyzed by aldehyde dehydrogenases (ALDs), converting the aldehyde to its corresponding carboxylic acid, p-methylcinnamic acid. femaflavor.org This is a critical first step in its metabolism.
Reduction: In some biotransformation studies involving related compounds like α-methylcinnamaldehyde, enzymatic reduction of the double bond by ene-reductases has been observed. nih.gov Yeast alcohol dehydrogenase has also been used in the biotransformation of cinnamaldehyde to cinnamyl alcohol. researchgate.net
β-Oxidation: Following the initial oxidation to p-methylcinnamic acid, the molecule is expected to undergo β-oxidation. This process shortens the propanoic acid side chain, leading to the formation of p-methylbenzoic acid. inchem.org
Conjugation: The resulting carboxylic acid metabolites, such as p-methylbenzoic acid, are then conjugated with endogenous molecules to increase their water solubility and facilitate excretion. A common conjugation reaction is with the amino acid glycine (B1666218), forming p-methylhippuric acid. inchem.org
Based on the established metabolic pathways for cinnamaldehyde, the major metabolites of this compound can be predicted. inchem.org The primary route involves oxidation of the aldehyde, followed by side-chain degradation and conjugation.
The predicted major metabolites are:
p-Methylcinnamic acid: The initial product of aldehyde oxidation.
p-Methylbenzoic acid: Formed after β-oxidation of p-methylcinnamic acid.
p-Methylhippuric acid (p-Toluric acid): The final major metabolite, resulting from the glycine conjugation of p-methylbenzoic acid. inchem.org
Table 1: Predicted Metabolic Pathway of this compound
| Metabolic Step | Enzyme Family (Predicted) | Precursor | Resulting Metabolite |
|---|---|---|---|
| Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH) | This compound | p-Methylcinnamic acid |
| β-Oxidation | Acyl-CoA Synthetase, etc. | p-Methylcinnamic acid | p-Methylbenzoic acid |
| Glycine Conjugation | Glycine N-acyltransferase | p-Methylbenzoic acid | p-Methylhippuric acid |
Enzymatic Biotransformation Processes
Absorption, Distribution, and Excretion Studies
The absorption, distribution, and excretion profile of a compound determines its systemic exposure and residence time in the body. While specific studies on this compound are limited, data from its parent compound, cinnamaldehyde, and predictive models offer significant insights.
Bioavailability refers to the proportion of a substance that enters the circulation when introduced into the body and is able to have an active effect.
Predicted Bioavailability: Computational models predict that this compound has good bioavailability. hmdb.canp-mrd.org
Comparative Bioavailability: For the parent compound, cinnamaldehyde, studies have shown that it is rapidly absorbed from the gut. inchem.org However, its calculated bioavailability was determined to be less than 20%, suggesting extensive first-pass metabolism. inchem.org
Following absorption, a compound is distributed throughout the various tissues of the body.
Predicted Distribution: There is a lack of specific tissue distribution studies for this compound. biomolther.orgsemanticscholar.org
Comparative Distribution: Studies on radiolabeled cinnamaldehyde in rats showed that the substance was primarily distributed to the gastrointestinal tract, kidneys, and liver. inchem.orgacs.org Research using a self-emulsifying drug delivery system (SEDDS) for cinnamaldehyde demonstrated wider distribution in various tissues, with accumulation of cinnamaldehyde and its metabolite, cinnamic acid, particularly in the kidney. researchgate.net It is anticipated that this compound would follow a similar distribution pattern, concentrating in organs central to metabolism and excretion.
The final stage of a compound's journey through the body is its elimination, primarily through excretion.
Primary Route: For cinnamaldehyde and its related substances, the primary route of elimination is excretion in the urine. inchem.org
Excreted Metabolites: These compounds are extensively metabolized before being excreted. inchem.org For cinnamaldehyde, the major urinary metabolite is hippuric acid, which can account for a significant percentage of the administered dose. inchem.org Following this pattern, the principal metabolite of this compound expected to be found in urine is p-methylhippuric acid.
Table 2: Summary of Predicted and Comparative Pharmacokinetic Properties
| Pharmacokinetic Parameter | Finding for this compound | Comparative Finding for Cinnamaldehyde | Reference |
|---|---|---|---|
| Absorption | Predicted to be well-absorbed | Rapidly absorbed from the gut | inchem.org |
| Bioavailability | Predicted to be high (ChemAxon) | <20% (calculated) | inchem.orghmdb.canp-mrd.org |
| Tissue Distribution | No specific data available | Primarily gastrointestinal tract, kidneys, and liver | inchem.orgacs.org |
| Primary Elimination Route | Predicted to be renal (urine) | Primarily in urine | inchem.org |
| Major Excreted Metabolite | Predicted to be p-Methylhippuric acid | Hippuric acid | inchem.org |
Environmental Fate and Ecotoxicological Implications of P Methylcinnamaldehyde
Biodegradation Studies
Biodegradation is a key process that determines the persistence of chemical compounds in the environment. It involves the breakdown of organic substances by microorganisms. miljodirektoratet.noaropha.com For p-Methylcinnamaldehyde (B151977), both aerobic (oxygen-present) and anaerobic (oxygen-absent) degradation pathways are relevant to its environmental persistence.
Studies have shown that cinnamic aldehydes, including the methyl-substituted variant, are subject to biodegradation in environmental compartments like soil and water. industrialchemicals.gov.auepa.gov Aerobic biodegradation is generally the more rapid and prevalent pathway for many organic compounds. aropha.comfrtr.gov In this process, microorganisms utilize oxygen to break down the compound, ultimately leading to carbon dioxide and water. aropha.com The presence of functional groups like aldehydes can influence the rate of biodegradation. aropha.com
Anaerobic biodegradation can occur in environments depleted of oxygen, such as in some sediments and during certain wastewater treatment processes. researchgate.netcler.com While often slower than aerobic degradation, it is a crucial process for the complete removal of a substance from the environment. epa.govcler.com For some compounds, anaerobic degradation can proceed through pathways like fumarate (B1241708) addition, which has been observed for substances with similar structural features. cler.com
Ready biodegradability tests are stringent screening assessments designed to determine if a chemical has the potential to biodegrade rapidly and completely in an aerobic environment. miljodirektoratet.nooecd.org this compound has been found to be readily biodegradable. industrialchemicals.gov.au In a study conducted according to OECD Test Guideline 301B, it exhibited 97% to 100% degradation within a 28-day period. industrialchemicals.gov.au This high level of degradation allows it to be classified as "not persistent." industrialchemicals.gov.au
Inherent biodegradability refers to the potential of a compound to biodegrade, albeit more slowly or under conditions of adaptation. miljodirektoratet.no While specific inherent biodegradability data for this compound is not detailed, its classification as readily biodegradable suggests it does not persist in the environment. industrialchemicals.gov.au
Interactive Table: Biodegradability of Cinnamic Aldehydes
| Chemical | Test Guideline | Degradation | Timeframe | Classification |
| This compound | OECD TG 301B | 97-100% | 28 days | Readily Biodegradable |
| Cinnamaldehyde (B126680) | OECD TG 301B | 97-100% | 28 days | Readily Biodegradable |
| Amyl cinnamaldehyde | OECD TG 301F | 90% | 28 days | Readily Biodegradable |
| Hexyl cinnamaldehyde | OECD TG 301F | 97% | 28 days | Readily Biodegradable |
Aerobic and Anaerobic Degradation in Environmental Compartments (e.g., soil, water, sediment)
Environmental Transformation Processes
Beyond biodegradation, other environmental processes can transform the chemical structure of this compound. These include reactions with water (hydrolysis) and degradation by light (photolysis), as well as interactions with soil and sediment.
Hydrolytic stability refers to a chemical's resistance to breaking down in the presence of water. Some functional groups are susceptible to hydrolysis, which can be influenced by pH. nih.gov While specific data on the hydrolytic stability of this compound is limited, the stability of similar compounds can be pH-dependent. nih.gov
Photolytic degradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. researchgate.netwikipedia.org This process can be a significant degradation pathway for compounds present in surface waters or on soil surfaces. mdpi.com The rate of photolysis can be influenced by the presence of other substances in the environment that act as photocatalysts. mdpi.commdpi.com
The interaction of this compound with soil and sediment is a key factor in its environmental mobility and bioavailability. Adsorption is the process by which a chemical binds to soil particles, while desorption is the release of the chemical from these particles. journalirjpac.comoecd.org These processes are influenced by the chemical's properties and the characteristics of the soil, such as organic carbon content, clay content, and pH. journalirjpac.comoecd.org
The extent of adsorption and desorption is often quantified by the Freundlich adsorption coefficient (KF) and the organic carbon-water (B12546825) partition coefficient (KOC). regulations.gov For a related compound, the transformation product of chlorothalonil, KF values ranged from 2.3 to 8.1 L/kg, and KOC values ranged from 130 to 325 L/kg, indicating moderate adsorption to the tested soils. regulations.gov The desorption coefficients were similar to the adsorption coefficients, suggesting that the sorption was relatively reversible. regulations.gov The log Kow of this compound, a measure of its hydrophobicity, is 2.3, suggesting a low to moderate potential for adsorption to soil and sediment. nih.gov
Interactive Table: Soil Adsorption/Desorption Parameters for a Related Compound
| Parameter | Value Range | Mean Value | Interpretation |
| Freundlich Adsorption Coefficient (KF) | 2.3 - 8.1 L/kg | 4.5 L/kg | Moderate adsorption |
| Freundlich Desorption Coefficient (KF-des) | 1.7 - 8.3 L/kg | 4.1 L/kg | Relatively reversible sorption |
| Organic Carbon Partition Coefficient (KFOC) | 130 - 325 L/kg | 246 L/kg | Moderate adsorption to organic carbon |
Hydrolytic Stability and Photolytic Degradation
Ecotoxicological Assessments
Ecotoxicological assessments evaluate the potential adverse effects of a chemical on ecosystems. For this compound, these assessments have focused on its impact on aquatic organisms.
Based on its properties, this compound is not expected to bioaccumulate significantly in aquatic organisms. industrialchemicals.gov.au The log Kow value of ≤ 3.48 for methyl cinnamaldehyde suggests a low potential for bioaccumulation. industrialchemicals.gov.au
In terms of aquatic toxicity, this compound is classified as demonstrating moderate acute toxicity to aquatic life. industrialchemicals.gov.au It is categorized under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS) as Acute Aquatic Category 2, with the hazard statement "Toxic to aquatic life". industrialchemicals.gov.au This classification is based on measured acute ecotoxicity data. industrialchemicals.gov.au There is insufficient chronic toxicity data available to reliably classify its long-term aquatic hazards. industrialchemicals.gov.au
Toxicity to Aquatic Organisms
The environmental impact of this compound on aquatic life has been evaluated through various studies, focusing on its effects on key trophic levels: fish, invertebrates, and algae. Research indicates that cinnamic aldehydes, as a group, are considered reactive toxicants. industrialchemicals.gov.au This means their toxicity is greater than what would be expected from non-polar narcosis alone. industrialchemicals.gov.au For instance, the measured 96-hour LC50 for cinnamaldehyde in fish is 50 times more toxic than the calculated value based on non-polar narcosis. industrialchemicals.gov.au
Data for methyl cinnamaldehyde shows its effects across these different aquatic organisms. In studies conducted according to OECD Test Guideline (TG) 203, the 96-hour median lethal concentration (LC50) for the fathead minnow (Pimephales promelas) was determined to be 1.7 mg/L. industrialchemicals.gov.au For aquatic invertebrates, a 48-hour median effective concentration (EC50) of 9.9 mg/L was reported for Daphnia magna based on OECD TG 202. industrialchemicals.gov.au The growth of green algae (Pseudokirchneriella subcapitata) was also impacted, with a 72-hour EC50 of 14.8 mg/L, according to OECD TG 201. industrialchemicals.gov.au Some safety data sheets for mixtures containing alpha-methylcinnamaldehyde (B80893) classify it as harmful to aquatic life with long-lasting effects. adeo.com
Despite these toxic effects, this compound is considered to be readily biodegradable. industrialchemicals.gov.au Studies following OECD Test Guideline 301B have shown that it can undergo 97 to 100% degradation within 28 days. industrialchemicals.gov.au Furthermore, its log Kow value of ≤ 3.48 suggests a low potential for bioaccumulation in aquatic organisms. industrialchemicals.gov.au
Table 1: Acute Ecotoxicity Data for Methyl Cinnamaldehyde
Below is a summary of the acute toxicity of methyl cinnamaldehyde to various aquatic organisms. The table includes the species tested, the duration of the test, the measured endpoint (LC50/EC50), and the corresponding concentration in mg/L.
| Species | Test Duration | Endpoint | Concentration (mg/L) | Test Guideline |
| Pimephales promelas (Fathead minnow) | 96 hours | LC50 | 1.7 | OECD TG 203 |
| Daphnia magna (Water flea) | 48 hours | EC50 | 9.9 | OECD TG 202 |
| Pseudokirchneriella subcapitata (Green algae) | 72 hours | EC50 | 14.8 | OECD TG 201 |
Effects on Terrestrial Ecosystems
Specific research on the direct effects of this compound on terrestrial ecosystems, including soil microorganisms, plants, and terrestrial invertebrates, is not extensively documented in the available scientific literature. While general principles of ecotoxicology suggest that any chemical released into the environment has the potential to interact with soil organisms and processes, detailed studies quantifying these effects for this compound are limited. nih.govect.de
The fate of a chemical in soil is influenced by factors such as its adsorption to soil particles, degradation rate, and bioavailability, which in turn are affected by soil properties like organic matter content and pH. obs-mip.frcabidigitallibrary.org For many organic compounds, these interactions determine their potential toxicity to soil-dwelling organisms and plants. mdpi.com However, without specific studies on this compound, its impact on crucial ecosystem functions like nutrient cycling, organic matter decomposition, and plant growth remains largely uncharacterized. nih.govmdpi.com One safety data sheet for a product containing alpha-methylcinnamaldehyde lists a predicted no-effect concentration (PNEC) for soil of 0.72 mg/kg, but the underlying research for this value is not provided. janitorialexpress.co.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
